molecular formula C13H10N2 B578610 5-(p-Tolyl)nicotinonitrile CAS No. 1267230-52-3

5-(p-Tolyl)nicotinonitrile

Cat. No.: B578610
CAS No.: 1267230-52-3
M. Wt: 194.237
InChI Key: IGWMSANHQMUUGH-UHFFFAOYSA-N
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Description

5-(p-Tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a nicotinonitrile core with a p-tolyl group attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)nicotinonitrile typically involves a multi-component reaction. One common method is the Dimroth rearrangement, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction is carried out under specific conditions to achieve good yields of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(p-Tolyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(p-Tolyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can enhance binding affinity to certain receptors or enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 5-(p-Tolyl)nicotinonitrile is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nicotinonitrile derivatives and contributes to its specific properties and applications.

Biological Activity

5-(p-Tolyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a p-tolyl group and a nitrile substituent. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}N2_2
  • Molecular Weight : 198.22 g/mol

The presence of the nitrile group enhances its potential interactions with biological targets, making it a subject of extensive research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • Antistaphylococcal activity: MIC values ranged from 15.625 to 62.5 μM.
    • Antienterococcal activity: MIC values ranged from 62.5 to 125 μM.
  • Mechanism of Action : The compound acts by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production, leading to bactericidal effects .

Comparative Antimicrobial Efficacy

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625Bactericidal
Enterococcus faecalis62.5Bacteriostatic
Escherichia coli>125No significant effect
Pseudomonas aeruginosa>125No significant effect

Anticancer Activity

This compound has shown promising results in cancer research, particularly as an inhibitor of various tyrosine kinases involved in tumor growth.

Mechanisms and Efficacy:

  • EGFR Inhibition : The compound exhibits potent inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value of approximately 0.6 µM against A-549 lung cancer cells .
  • VEGFR-2 Targeting : It also inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for angiogenesis in tumors, with an IC50 value of 3.6 µM, demonstrating potential for use in anticancer therapies .

Cytotoxicity Profile

Cell LineIC50 (μM)Remarks
A-549 (Lung)0.6Strong EGFR inhibitor
MCF-7 (Breast)1.06-8.92Effective against various cancer lines

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated, showing promise in reducing cytokine production and modulating inflammatory responses.

Research Insights:

  • Cytokine Inhibition : Studies indicate that the compound can significantly reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions .

Properties

IUPAC Name

5-(4-methylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWMSANHQMUUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745123
Record name 5-(4-Methylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267230-52-3
Record name 5-(4-Methylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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